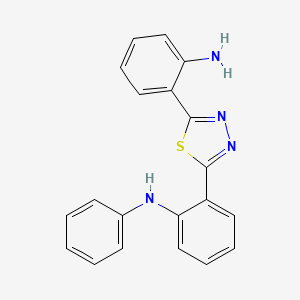
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline typically involves the reaction of 2-aminophenyl derivatives with thiadiazole precursors. One common method involves the cyclization of 2-aminophenylthiourea with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of catalysts such as iodine or other halogens, and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or phenyl rings.
Applications De Recherche Scientifique
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenylthiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzoxazole derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Imidazoquinoxalines: Known for their anticancer and neuroprotective properties.
Uniqueness
2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is unique due to the presence of both thiadiazole and aniline moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
88518-08-5 |
|---|---|
Formule moléculaire |
C20H16N4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]aniline |
InChI |
InChI=1S/C20H16N4S/c21-17-12-6-4-10-15(17)19-23-24-20(25-19)16-11-5-7-13-18(16)22-14-8-2-1-3-9-14/h1-13,22H,21H2 |
Clé InChI |
OVDMLKPBFOZKOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



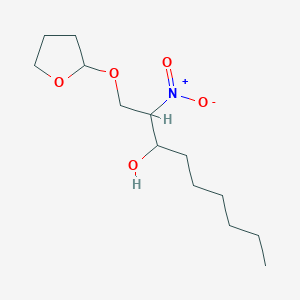
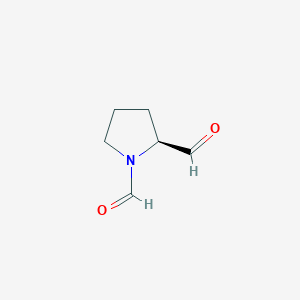

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
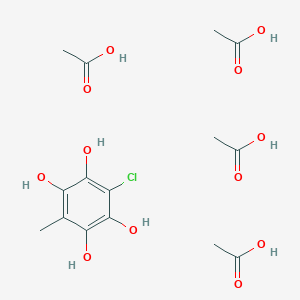

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
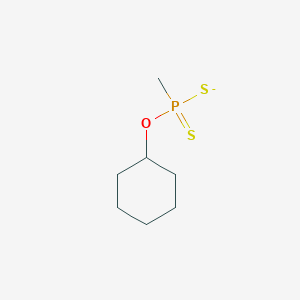
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)

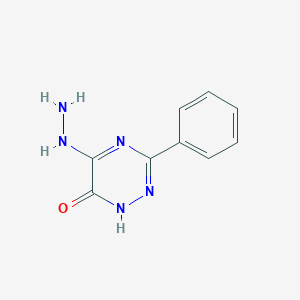
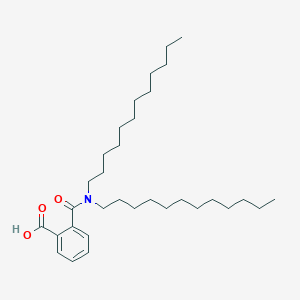
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
